molecular formula C26H24BrP B114810 Phenethyltriphenylphosphonium bromide CAS No. 53213-26-6

Phenethyltriphenylphosphonium bromide

Cat. No.: B114810
CAS No.: 53213-26-6
M. Wt: 447.3 g/mol
InChI Key: WOPGHMKDMNSLIR-UHFFFAOYSA-M
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Description

Phenethyltriphenylphosphonium bromide is an organic compound classified as an arylphosphonium salt. It has the molecular formula C26H24BrP and a molecular weight of 447.35 g/mol .

Scientific Research Applications

Phenethyltriphenylphosphonium bromide has diverse applications in scientific research :

    Chemistry: It is used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions.

    Biology: The compound’s interaction with DNA makes it a valuable tool in studying DNA-related processes and cytotoxicity.

    Medicine: Research has explored its potential as an antibacterial agent due to its ability to modulate cytotoxicity.

    Industry: It is used in the synthesis of cationic exchange resins and other specialized materials.

Safety and Hazards

Phenethyltriphenylphosphonium bromide is considered harmful. It has hazard statements H315, H319, and H335, indicating that it is irritating to the skin, eyes, and respiratory system . Safety precautions include avoiding dust formation and using only under a chemical fume hood .

Future Directions

While specific future directions for Phenethyltriphenylphosphonium bromide were not found, arylphosphonium salts in general have been studied for their interactions with DNA and potential as antibacterial agents . This suggests potential future research directions in these areas.

Biochemical Analysis

Biochemical Properties

Phenethyltriphenylphosphonium Bromide plays a role in various biochemical reactions. It is classified as an arylphosphonium salt and studies have shown that various arylphosphonium salts interact with DNA to modulate cytotoxicity . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenethyl bromide. The reaction typically involves the following steps :

    Reactants: Triphenylphosphine and phenethyl bromide.

    Solvent: The reaction is often carried out in an organic solvent such as toluene.

    Temperature: The reaction mixture is heated to facilitate the reaction.

    Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Phenethyltriphenylphosphonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an organic solvent at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Phenethyltriphenylphosphonium bromide is unique among arylphosphonium salts due to its specific structure and properties . Similar compounds include:

    Triphenylphosphonium bromide: Lacks the phenethyl group, resulting in different reactivity and applications.

    Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a phenethyl group, leading to variations in its chemical behavior.

    Methyltriphenylphosphonium bromide: Features a methyl group, which significantly alters its reactivity compared to this compound.

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the variations in their substituent groups.

Properties

IUPAC Name

triphenyl(2-phenylethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPGHMKDMNSLIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53213-26-6
Record name 53213-26-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHENETHYLTRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.364 g, 9.00 mmol) was added to (2-bromo-ethyl)-benzene (1.496 g, 8.00 mmol) in 35 mL toluene in a 100-mL round-bottom flask. The mixture was heated to reflux under argon and stirred 48 h, then concentrated in vacuo to a thick yellow oil. The oil was dissolved in boiling EtOH under argon. Benzene was added until an oil separated from the solution. The solution was heated under vacuum to remove all solvent and yield 3.6 g (100%) white foam. 1H NMR (CDCl3, 300 MHz) δ 7.67-7.91 (m, 15H), 7.17-7.32 (m, 5H), 4.25 (dt, J=12.6, 7.8 Hz, 2H), 3.08 (dt, J=12.9, 7.8 Hz, 2H).
Quantity
2.364 g
Type
reactant
Reaction Step One
Quantity
1.496 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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